4,6-Dimethylpyrimidin-5-ol

Description

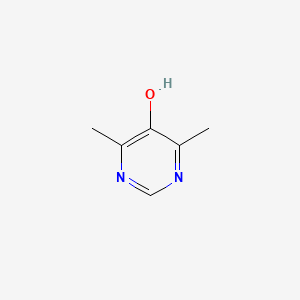

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethylpyrimidin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-6(9)5(2)8-3-7-4/h3,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTRDEPUOJMYIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=N1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90499500 | |

| Record name | 4,6-Dimethylpyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70345-38-9 | |

| Record name | 4,6-Dimethylpyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4,6-Dimethylpyrimidin-5-ol chemical properties and structure

An In-Depth Technical Guide to 4,6-Dimethylpyrimidin-5-ol: Properties, Structure, and Synthetic Utility

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 70345-38-9), a key heterocyclic building block in synthetic and medicinal chemistry. We will explore its fundamental chemical and physical properties, delve into its structural characteristics, including potential tautomerism, and present a detailed, field-proven synthetic protocol. Furthermore, this guide will illuminate the compound's reactivity and its critical role as a precursor in the development of targeted therapeutics, particularly as a scaffold for selective kinase inhibitors. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile molecule in their research endeavors.

Introduction: The Significance of Substituted Pyrimidinols

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleobases and a wide array of therapeutic agents.[1] Among these, substituted pyrimidinols like this compound serve as versatile intermediates. Their utility stems from the tunable reactivity of the pyrimidine ring and the strategic placement of functional groups that allow for further molecular elaboration. This compound, in particular, has emerged as a valuable precursor in the synthesis of selective inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma (HCC).[2][3] This guide aims to provide an in-depth understanding of its chemical personality, empowering researchers to harness its full synthetic potential.

Physicochemical and Structural Properties

A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory setting.

Key Identifiers and Properties

The essential properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 70345-38-9 | [5][6] |

| Molecular Formula | C₆H₈N₂O | [5][6] |

| Molecular Weight | 124.14 g/mol | [5][6] |

| Boiling Point | 237.1°C at 760 mmHg | [4] |

| SMILES | CC1=NC=NC(C)=C1O | [4] |

| Purity (Typical) | ≥95-97% | [6][7] |

| Storage | Store at 2-8°C | [4] |

Structural Elucidation and Tautomerism

Figure 1: Potential keto-enol tautomerism of this compound.

Synthesis Protocol

The synthesis of this compound can be reliably achieved through a two-step process starting from 3-chloro-2,4-pentanedione.[2] This method is efficient and utilizes readily available commercial reagents.

Rationale Behind Experimental Choices

The chosen synthetic route leverages a classical heterocyclic ring formation strategy. The reaction of a 1,3-dicarbonyl compound (3-chloro-2,4-pentanedione) with formamide provides the necessary atoms to construct the pyrimidine ring. Formamide serves as the source for N1, C2, and N3 atoms of the pyrimidine core. The initial reaction likely proceeds through an oxazole intermediate.[2] The subsequent treatment with aqueous ammonia facilitates the ring closure and rearrangement to the final pyrimidinol product. Refluxing ensures sufficient energy to overcome the activation barriers for these transformations.

Step-by-Step Experimental Methodology

Materials:

-

3-chloro-2,4-pentanedione

-

Formamide

-

Formic acid

-

Aqueous Ammonium Hydroxide (aq. NH₄OH)

-

Acetone

-

Round-bottom flask with reflux condenser

-

Standard glassware and extraction equipment

Procedure: [2]

-

Step 1: Oxazole Intermediate Formation. To a solution of 3-chloro-2,4-pentanedione (1.0 eq) in formic acid, add formamide (approx. 2.2 eq).

-

Heat the reaction mixture to reflux and maintain for 12 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Step 2: Pyrimidine Ring Formation. After cooling the reaction mixture to room temperature, carefully add aqueous ammonium hydroxide dropwise until a basic pH is achieved and maintained.

-

Heat the resulting mixture to reflux for an additional 5 hours.

-

Cool the mixture to room temperature and concentrate it under reduced pressure to remove volatiles.

-

Step 3: Product Isolation. Add acetone to the resulting residue. The product is soluble in acetone, while inorganic salts precipitate.

-

Filter the mixture to remove insoluble materials.

-

Concentrate the acetone filtrate to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Figure 2: Experimental workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Applications

The utility of this compound lies in its capacity to serve as a scaffold for further chemical modification. The hydroxyl group and the pyrimidine ring itself are sites for various chemical transformations.

Electrophilic Bromination

A key reaction for derivatization is the bromination of the pyrimidine ring. This is a crucial step in the synthesis of precursors for FGFR4 inhibitors.[2]

Protocol for Bromination: [2]

-

Dissolve this compound (1.0 eq) in Tetrahydrofuran (THF).

-

Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (approx. 0.7 eq) to the solution.

-

Stir the resulting mixture at room temperature for 5 hours.

-

Monitor the reaction by TLC. Upon completion, concentrate the mixture.

-

The residue is then worked up using an ethyl acetate/water extraction. The combined organic layers are dried, filtered, and concentrated.

-

Purification by silica gel column chromatography yields the desired product, 2-Bromo-4,6-dimethylpyrimidin-5-ol.

Mechanistic Insight: The pyrimidine ring, activated by the electron-donating hydroxyl and methyl groups, is susceptible to electrophilic substitution. DBDMH serves as a convenient and effective source of electrophilic bromine (Br⁺). The reaction proceeds regioselectively to install the bromine atom at the C2 position, which is activated by the adjacent nitrogen atoms.

Role in Drug Discovery: A Precursor to FGFR4 Inhibitors

The most prominent application of this compound is as a key intermediate in the synthesis of selective FGFR4 inhibitors.[2][3] FGFR4 is recognized as an oncogene, and its overexpression is correlated with poor survival rates in patients with hepatocellular carcinoma.[2]

The synthetic strategy involves first brominating this compound to produce 2-Bromo-4,6-dimethylpyrimidin-5-ol. This bromo-derivative then serves as a versatile handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) or etherification reactions to introduce various side chains and build the final complex inhibitor molecules.[2][10]

Figure 3: Role of this compound in the drug development pipeline.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on available safety data, the compound is associated with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Recommended Precautions:

-

Use only in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Keep the container tightly closed and store in a well-ventilated place.

Conclusion

This compound is a compound of significant interest due to its accessible synthesis and its proven utility as a versatile building block. Its well-defined reactivity, particularly its susceptibility to electrophilic substitution, makes it an ideal starting point for creating diverse molecular libraries. Its role in the development of targeted anti-cancer therapies, specifically as a core scaffold for FGFR4 inhibitors, underscores its importance in modern medicinal chemistry. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this compound into their synthetic and drug discovery programs.

References

- 1. benchchem.com [benchchem.com]

- 2. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cas 70345-38-9|| where to buy this compound [english.chemenu.com]

- 5. 70345-38-9 | this compound - Moldb [moldb.com]

- 6. calpaclab.com [calpaclab.com]

- 7. chemuniverse.com [chemuniverse.com]

- 8. connectsci.au [connectsci.au]

- 9. connectsci.au [connectsci.au]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 4,6-Dimethylpyrimidin-5-ol from 3-chloro-2,4-pentanedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for obtaining 4,6-Dimethylpyrimidin-5-ol, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, 3-chloro-2,4-pentanedione, and proceeds through a cyclocondensation reaction. This document will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and present relevant data to ensure reproducibility and scalability. The content is tailored for professionals in the fields of organic synthesis, medicinal chemistry, and process development, offering field-proven insights into the practical execution of this chemical transformation.

Introduction: The Significance of Pyrimidinol Scaffolds

Pyrimidine derivatives are a cornerstone of heterocyclic chemistry, largely due to their prevalence in biologically active molecules, including nucleic acids and a multitude of pharmaceuticals. The substituted pyrimidinol core, in particular, is a privileged scaffold found in a diverse array of therapeutic agents, exhibiting activities ranging from kinase inhibition to antimicrobial effects. The strategic placement of substituents on the pyrimidine ring allows for the fine-tuning of a compound's physicochemical properties and biological target engagement. This compound serves as a key intermediate in the synthesis of more complex molecules, making its efficient and scalable production a topic of significant interest to the drug development community.

The Synthetic Pathway: A Mechanistic Perspective

The synthesis of this compound from 3-chloro-2,4-pentanedione is a compelling example of heterocyclic ring formation leveraging the reactivity of α-haloketones.[1][2][3][4] The overall transformation is a two-step process involving an initial reaction with formamide followed by an ammonia-mediated cyclization.

Reactant Deep Dive: 3-chloro-2,4-pentanedione

3-chloro-2,4-pentanedione is a bifunctional electrophile, possessing two carbonyl groups and a halogenated α-carbon.[3] Its chemical properties, including its tautomeric nature, have been a subject of study.[5][6][7][8][9] The presence of the chlorine atom at the α-position significantly enhances the electrophilicity of the adjacent carbonyl carbons, making it a prime substrate for nucleophilic attack. This inherent reactivity is harnessed in the synthesis of a variety of heterocyclic systems.[1][10]

The Reaction Unveiled: Cyclocondensation with Formamide

The core of this synthesis lies in a cyclocondensation reaction. In the first step, 3-chloro-2,4-pentanedione is reacted with formamide in the presence of formic acid. This reaction is proposed to proceed through the formation of an oxazole intermediate.[11] The formamide acts as a source of both nitrogen and a single carbon atom, which will ultimately form a part of the pyrimidine ring.

The subsequent treatment with aqueous ammonia facilitates the ring-closure to the desired pyrimidinol. The ammonia acts as a nucleophile, attacking one of the carbonyl groups and displacing the chlorine atom, leading to the formation of the stable, aromatic pyrimidine ring.

Experimental Protocol: A Step-by-Step Guide

The following protocol is adapted from established literature procedures and is designed to be a self-validating system for the synthesis of this compound.[11]

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity |

| 3-chloro-2,4-pentanedione | 1694-29-7 | 134.56 | ≥97% |

| Formamide | 75-12-7 | 45.04 | ≥99.5% |

| Formic Acid | 64-18-6 | 46.03 | ≥98% |

| Ammonium Hydroxide (aq.) | 1336-21-6 | 35.04 (as NH₄OH) | 28-30% NH₃ basis |

| Acetone | 67-64-1 | 58.08 | ACS Reagent Grade |

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Detailed Procedure

-

Reaction Setup: To a solution of 3-chloro-2,4-pentanedione (1.0 eq) in formic acid, add formamide (2.3 eq).

-

Oxazole Formation: Heat the reaction mixture to reflux for 12 hours.

-

Cooling and Basification: Allow the reaction mixture to cool to room temperature. Carefully add aqueous ammonium hydroxide dropwise until the solution becomes basic (pH > 8).

-

Pyrimidine Formation: Heat the resulting mixture to reflux for an additional 5 hours.

-

Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: Add acetone to the residue. The product, this compound, will precipitate out of the acetone solution.

-

Isolation: Collect the solid product by filtration, wash with a small amount of cold acetone, and dry under vacuum.

Conclusion and Future Directions

The synthesis of this compound from 3-chloro-2,4-pentanedione represents an efficient and reliable method for accessing this valuable building block. The use of readily available and inexpensive starting materials makes this pathway amenable to large-scale production. The described protocol, grounded in established chemical principles, provides a clear and reproducible guide for researchers in the field. Further optimization of reaction conditions, such as temperature, reaction time, and solvent choice, could potentially lead to improved yields and reduced reaction times. Additionally, the exploration of one-pot variations of this synthesis could further enhance its efficiency and appeal for industrial applications.

References

- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis | Semantic Scholar [semanticscholar.org]

- 3. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 4. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-CHLORO-2,4-PENTANEDIONE | 1694-29-7 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 3-Chloro-2,4-pentanedione | C5H7ClO2 | CID 74328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-CHLORO-2,4-PENTANEDIONE CAS#: 1694-29-7 [m.chemicalbook.com]

- 9. 3-Chloro-2,4-pentanedione 97 1694-29-7 [sigmaaldrich.com]

- 10. uwindsor.ca [uwindsor.ca]

- 11. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4,6-Dimethylpyrimidin-5-ol: Synthesis, Properties, and Applications in Kinase Inhibitor Development

Abstract: This document provides a comprehensive technical overview of 4,6-Dimethylpyrimidin-5-ol, a heterocyclic compound of significant interest in medicinal chemistry. We will detail its chemical identity, physicochemical properties, a validated synthesis protocol, and its critical role as a molecular scaffold in the development of targeted therapeutics. The primary focus will be on its application as a key intermediate in the synthesis of selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors for the treatment of hepatocellular carcinoma. This guide is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyrimidine, a class of compounds that forms the structural core of numerous biologically active molecules, including nucleobases. Its specific substitution pattern makes it a valuable and versatile building block in synthetic organic chemistry.

Table 1: Core Compound Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 70345-38-9[1][2][3] |

| Molecular Formula | C₆H₈N₂O[1][2][3] |

| Molecular Weight | 124.14 g/mol [1][2][3] |

| MDL Number | MFCD00466666[1][3] |

Table 2: Physicochemical Data

| Property | Value | Source |

| Purity | Typically ≥95-97% | [1][2][3] |

| Appearance | White to off-white solid | [4] |

| Classification | Heterocyclic Building Block | [1] |

Synthesis and Purification Protocol

The synthesis of this compound can be reliably achieved through a cyclocondensation reaction. The following protocol is adapted from established literature and provides a clear pathway to the target compound from commercially available starting materials.[5]

Causality in Experimental Design:

The chosen synthetic route leverages the classic pyrimidine synthesis strategy involving a 1,3-dicarbonyl equivalent and a nitrogen-containing component. 3-chloro-2,4-pentanedione serves as the carbon backbone, while formamide provides the requisite nitrogen atoms and the final carbon for ring closure. The initial reaction in formic acid facilitates the formation of an intermediate, which, upon treatment with a base (ammonium hydroxide) and heat, undergoes intramolecular cyclization and aromatization to yield the stable pyrimidinol product.

Experimental Protocol: Synthesis of this compound (31)

-

Step 1: Initial Reaction

-

To a solution of 3-chloro-2,4-pentanedione (20 mL, 177.17 mmol) in formic acid (30 mL), add formamide (16 mL, 402.84 mmol).

-

Heat the reaction mixture to reflux and maintain for 12 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Step 2: Cyclization and Work-up

-

Cool the reaction mixture to room temperature.

-

Carefully add aqueous ammonium hydroxide (NH₄OH) dropwise until the solution is basic (confirm with pH paper).

-

Heat the now basic mixture to reflux for an additional 5 hours to drive the cyclization to completion.

-

After cooling to room temperature, concentrate the mixture under reduced pressure to remove solvent.

-

Add acetone to the resulting residue. The product is soluble in acetone, which allows for separation from inorganic salts. Decant or filter to isolate the acetone solution containing the product.

-

Further purification can be achieved via recrystallization or silica gel column chromatography if necessary.[5]

-

Visualization of the Synthetic Workflow

References

- 1. 70345-38-9 | this compound - Moldb [moldb.com]

- 2. calpaclab.com [calpaclab.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 4,6-Dimethylpyrimidin-5-ol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the spectroscopic data for 4,6-dimethylpyrimidin-5-ol, a key heterocyclic building block in medicinal chemistry. The elucidation of its molecular structure through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is critical for its application in the synthesis of targeted therapeutic agents, such as selective fibroblast growth factor receptor 4 (FGFR4) inhibitors for the treatment of hepatocellular carcinoma.[1] This document offers a detailed analysis of its spectral features, providing a foundational reference for researchers engaged in the synthesis and characterization of novel pyrimidine-based compounds.

Molecular Structure and Overview

This compound is a substituted pyrimidine with the chemical formula C₆H₈N₂O. Its structure, characterized by a pyrimidine ring bearing two methyl groups at positions 4 and 6, and a hydroxyl group at position 5, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming its identity and purity, which are critical parameters in drug discovery and development pipelines.

References

The Emergence of a Privileged Scaffold: A Literature Review on the Discovery and Significance of 4,6-Dimethylpyrimidin-5-ol

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of countless biologically active molecules, from the nucleobases of life to blockbuster pharmaceuticals. Within this vast chemical space, 4,6-Dimethylpyrimidin-5-ol has emerged as a significant and versatile building block, particularly in the development of targeted therapies. This technical guide provides a comprehensive review of the discovery, synthesis, and profound significance of this heterocyclic compound. We will delve into the historical context of pyrimidine synthesis, detail modern, validated protocols for the preparation of this compound, and explore its pivotal role in the creation of potent and selective kinase inhibitors for oncological applications. This document is intended to serve as a definitive resource for researchers leveraging this important scaffold in their drug discovery and development endeavors.

Introduction: The Pyrimidine Core in Nature and Medicine

The story of this compound is intrinsically linked to the broader history and importance of the pyrimidine ring system. This six-membered aromatic heterocycle, containing two nitrogen atoms at positions 1 and 3, is a fundamental component of life itself. The nucleobases cytosine, thymine, and uracil are pyrimidine derivatives, forming the basis of the genetic code in DNA and RNA.[1][2] Beyond its role in nucleic acids, the pyrimidine scaffold is found in a diverse array of natural products and synthetic compounds with a wide spectrum of biological activities.[3]

The systematic study of pyrimidines began in 1884 with the work of Pinner, who synthesized these heterocycles by condensing ethyl acetoacetate with amidines.[1] This foundational work opened the door to a rich field of chemical exploration that continues to yield compounds of immense therapeutic value. Pyrimidine derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, underscoring the privileged nature of this scaffold in medicinal chemistry.[3] It is within this context of historical significance and therapeutic potential that this compound has garnered attention as a key synthetic intermediate.

The Synthesis of this compound: A Modern Approach

While the precise first synthesis of this compound (CAS RN: 70345-38-9) is not prominently documented as a landmark discovery, its preparation falls within the well-established principles of pyrimidine synthesis, typically involving the cyclization of a β-dicarbonyl compound with an N-C-N containing molecule. A robust and well-documented modern synthesis is provided in the context of its use as a precursor for selective fibroblast growth factor receptor 4 (FGFR4) inhibitors.[4]

This synthetic route is noteworthy for its efficiency and scalability, making it a practical choice for medicinal chemistry campaigns. The causality behind the experimental choices lies in the reactivity of the starting materials. 3-chloro-2,4-pentadione serves as the three-carbon (C-C-C) fragment, while formamide provides the nitrogen-carbon-nitrogen (N-C-N) backbone of the pyrimidine ring.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the peer-reviewed literature and has been validated as a reliable method for the preparation of the title compound.[4]

Materials:

-

3-chloro-2,4-pentadione

-

Formic acid

-

Formamide

-

Aqueous Ammonium Hydroxide (aq. NH₄OH)

-

Acetone

-

Standard reflux and extraction glassware

Step-by-Step Procedure:

-

Reaction Setup: To a solution of 3-chloro-2,4-pentadione (1.0 eq) in formic acid, add formamide (approx. 2.3 eq).

-

Initial Reflux: Heat the reaction mixture to reflux and maintain for 12 hours. This step facilitates the initial condensation and formation of an oxazole intermediate.

-

Basification and Second Reflux: Cool the reaction mixture to room temperature. Carefully add aqueous ammonium hydroxide dropwise until the solution is basic. This is a critical step where the ammonia facilitates the ring-closing reaction to form the pyrimidine.

-

Ring Closure: Heat the now basic mixture to reflux for an additional 5 hours to ensure complete conversion to this compound.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Purification: Add acetone to the residue. The product is soluble in acetone, allowing for its separation from inorganic salts. The acetone solution can then be concentrated to yield the final product, this compound.

Synthesis Workflow Diagram

Caption: A workflow diagram illustrating the key steps in the synthesis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in subsequent synthetic transformations.

| Property | Value | Source |

| CAS Number | 70345-38-9 | [4][5][6][7] |

| Molecular Formula | C₆H₈N₂O | [5][6][7] |

| Molecular Weight | 124.14 g/mol | [5][6][7] |

| Boiling Point | 237.1°C at 760 mmHg | [7] |

| Appearance | Typically a solid | Inferred |

| Purity (Typical) | >97% | [5] |

| Storage | 2-8°C, sealed in dry conditions | [6][7] |

Significance in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The primary significance of this compound lies in its utility as a versatile intermediate for the synthesis of more complex, biologically active molecules. Its structure, featuring a hydroxyl group and two methyl groups on the pyrimidine core, provides a valuable platform for further functionalization.

A compelling case study highlighting the importance of this scaffold is its use in the development of selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).[4] FGFR4 is a tyrosine kinase that, when overexpressed or amplified, acts as an oncogenic driver in various cancers, most notably hepatocellular carcinoma (HCC).[4]

Application in the Synthesis of FGFR4 Inhibitors

In a recent study, this compound served as the central core for a series of novel aminodimethylpyrimidinol derivatives designed to selectively inhibit FGFR4.[4] The synthetic strategy involved an initial bromination of this compound to introduce a reactive handle, followed by coupling with various amine-containing side chains.

Experimental Protocol: Bromination of this compound

This protocol details the conversion of this compound to 2-Bromo-4,6-dimethylpyrimidin-5-ol, a key intermediate for further elaboration.[4]

Materials:

-

This compound

-

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

-

Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Water

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: Dissolve this compound (1.0 eq) in THF.

-

Bromination: Add DBDMH (approx. 0.7 eq) to the solution. Stir the resulting mixture at room temperature for 5 hours.

-

Work-up: Concentrate the reaction mixture. Dilute the residue with EtOAc and water, and perform a liquid-liquid extraction.

-

Isolation: Separate the aqueous layer and extract it with EtOAc. Combine the organic layers, dry over MgSO₄, filter, and concentrate.

-

Purification: Purify the residue by silica gel column chromatography to obtain the desired product, 2-Bromo-4,6-dimethylpyrimidin-5-ol.

This brominated intermediate is then carried forward to be coupled with various side chains, ultimately leading to potent and selective FGFR4 inhibitors. One such derivative, designated as compound 6O , demonstrated excellent inhibitory activity against FGFR4 and promising anti-proliferative effects against an HCC cell line.[4]

Signaling Pathway and Drug Action Diagram

Caption: The role of this compound as a precursor to an FGFR4 inhibitor and its mechanism of action.

Conclusion and Future Outlook

This compound, while not a compound of historical fame in its own right, has proven to be a molecule of significant contemporary value. Its straightforward synthesis and versatile chemical nature make it an important scaffold for the construction of complex and potent therapeutic agents. The successful development of selective FGFR4 inhibitors from this core structure for the potential treatment of hepatocellular carcinoma exemplifies its importance in modern drug discovery.[4]

For researchers in the field, this compound represents a reliable and accessible starting point for the exploration of new chemical space around the pyrimidine core. As the quest for more selective and potent kinase inhibitors continues, it is highly probable that this and structurally related pyrimidines will continue to play a pivotal role in the development of next-generation targeted therapies. The protocols and insights provided in this guide are intended to empower scientists to fully leverage the potential of this valuable heterocyclic building block.

References

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 3. medcraveonline.com [medcraveonline.com]

- 4. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 70345-38-9 | this compound - Moldb [moldb.com]

- 6. This compound,70345-38-9-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 7. cas 70345-38-9|| where to buy this compound [english.chemenu.com]

Physicochemical properties of 4,6-Dimethylpyrimidin-5-ol

An In-Depth Technical Guide to the Physicochemical Properties of 4,6-Dimethylpyrimidin-5-ol

This guide provides a comprehensive technical overview of the essential physicochemical properties of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer in-depth procedural insights and the scientific rationale behind the experimental determination of these critical parameters.

Molecular Identity and Structural Characteristics

This compound is a heterocyclic compound belonging to the pyrimidine family.[1] Its identity is established by the following core descriptors.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 70345-38-9 | [1][2][3] |

| Molecular Formula | C₆H₈N₂O | [1][2][3] |

| Molecular Weight | 124.14 g/mol | [1][2] |

| Purity | Typically ≥95-97% | [1][3] |

The structure features a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and a hydroxyl group at position 5. This arrangement, particularly the phenolic hydroxyl group, is pivotal to its chemical behavior, influencing properties such as acidity, solubility, and potential for hydrogen bonding.

Core Physicochemical Properties: An Experimental Approach

Precise quantitative data for properties such as melting point, boiling point, and pKa for this compound are not consistently reported across standard chemical databases. Therefore, experimental determination is paramount for establishing a reliable physicochemical profile. This section outlines the authoritative protocols for measuring these key characteristics.

Thermal Properties: Melting Point

The melting point is a fundamental indicator of purity.[4] A sharp melting range typically signifies a high-purity compound, whereas a broad and depressed range suggests the presence of impurities.[5]

This method provides a precise and reproducible measurement of the melting range.[6][7]

Causality: The choice of a slow heating rate (1-2 °C/minute) near the expected melting point is critical.[4] Rapid heating does not allow for thermal equilibrium between the sample, the heating block, and the thermometer, leading to inaccurate and broad range readings.

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to ensure uniform heat distribution.

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube, tapping gently to compact the material to a height of 1-2 mm.[4][5]

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus (e.g., a Mel-Temp or similar digital device).[6]

-

Rapid Initial Scan (Optional): If the approximate melting point is unknown, perform a quick scan with a rapid heating rate (e.g., 10-20 °C/minute) to establish a rough range.[4]

-

Precise Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point found in the initial scan.

-

Data Acquisition: Decrease the heating rate to 1-2 °C/minute. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is T₁ - T₂.

-

Validation: Perform the measurement in triplicate to ensure reproducibility.

Acidity Constant: pKa

The pKa value quantifies the acidity of the hydroxyl group on the pyrimidine ring. This parameter is crucial for predicting the compound's ionization state in different pH environments, which directly impacts its solubility, absorption, and distribution in biological systems.

Potentiometric titration is a highly precise and standard method for pKa measurement.[8] It involves monitoring pH changes as a titrant of known concentration is added to the sample solution.[9]

Causality: The Henderson-Hasselbalch equation dictates that when an acid is exactly half-neutralized, its protonated ([HA]) and deprotonated ([A⁻]) forms are in equal concentration. At this specific point—the half-equivalence point—the pH of the solution is equal to the pKa of the acid.[10][11]

Methodology:

-

System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH readings.[9]

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in water.[9] To maintain constant ionic strength, 0.15 M KCl can be added.[9]

-

Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature (e.g., 25 °C). Purge with nitrogen to remove dissolved CO₂, which can interfere with the titration of weak acids.

-

Titration: While stirring, add small, precise increments of a standardized strong base (e.g., 0.1 M NaOH) titrant.

-

Data Acquisition: Record the pH value after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point, where a sharp inflection in the pH curve is observed.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). Determine the volume of titrant required to reach the equivalence point (the steepest point of the curve, or the peak of the first derivative plot). The volume at the half-equivalence point is half of this value. The pH at the half-equivalence point is the pKa.[10][11]

-

Validation: Repeat the titration at least three times to calculate an average pKa and standard deviation.[9]

Aqueous Solubility

Solubility is a critical determinant of a compound's bioavailability and formulation feasibility. The equilibrium shake-flask method is the gold standard for its determination.[12][13]

Causality: This method ensures that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution. Agitation accelerates this process, and a sufficient incubation time (typically 24-72 hours) allows the system to stabilize, providing a reliable measure of maximum dissolved concentration.

Methodology:

-

System Preparation: Add an excess amount of solid this compound to a known volume of the desired aqueous medium (e.g., water, or buffers of various pH values) in a sealed flask. The excess solid is crucial to ensure saturation is achieved.[12]

-

Equilibration: Place the flask in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the suspension for a predetermined period (e.g., 48 hours). Preliminary experiments should confirm the time required to reach equilibrium.[14]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the saturated solution from the solid phase without altering the equilibrium. This is typically achieved by centrifugation or filtration through a low-binding filter (e.g., 0.22 µm PVDF).[14][15]

-

Quantification: Accurately dilute the clear filtrate with a suitable solvent to prevent precipitation.[15] Analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.

-

Validation: Perform the experiment in triplicate for each condition. The solid residue should be analyzed post-experiment (e.g., by DSC or XRPD) to confirm that no polymorphic or solvate transformation has occurred.

Spectroscopic Characterization

Spectroscopic techniques provide an unambiguous fingerprint of a molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating molecular structure in solution.[16] It provides detailed information about the chemical environment of each nucleus.[16]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups, the aromatic proton on the pyrimidine ring, and the hydroxyl proton. The chemical shifts (δ) will be indicative of their electronic environment. The hydroxyl proton signal may be broad and its position can be solvent-dependent; its identity can be confirmed by adding a drop of D₂O, which causes the signal to disappear due to H-D exchange.[17]

-

¹³C NMR: The carbon NMR spectrum will show signals for the unique carbon atoms in the molecule: two methyl carbons, and four distinct carbons in the pyrimidine ring.

Causality: A deuterated solvent (e.g., CDCl₃, DMSO-d₆) is used because deuterium resonates at a much different frequency than protons, making the solvent effectively "invisible" in a ¹H NMR spectrum and preventing a massive solvent signal from overwhelming the analyte signals.[17][18] Shimming the magnetic field is essential to achieve high resolution and sharp peaks.[18]

Methodology:

-

Sample Preparation: Dissolve 5-20 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean NMR tube.[18] Ensure the solid is fully dissolved.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.[19]

-

Locking and Shimming: The spectrometer "locks" onto the deuterium signal of the solvent to stabilize the magnetic field. The field is then "shimmed" to maximize its homogeneity, which sharpens the spectral lines.[18]

-

Tuning: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal sensitivity.[20]

-

Data Acquisition: A radio-frequency pulse is applied to the sample, and the resulting signal (Free Induction Decay, or FID) is detected.[16] This signal is then Fourier transformed by the computer to generate the frequency-domain NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

-

Expected Absorptions: The FTIR spectrum of this compound should exhibit characteristic peaks corresponding to:

-

O-H stretch: A broad band typically in the 3200-3600 cm⁻¹ region.

-

C-H stretch (aromatic and aliphatic): Bands around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

-

C=N and C=C stretches (aromatic ring): Multiple sharp bands in the 1400-1650 cm⁻¹ region.

-

C-O stretch: A band in the 1000-1250 cm⁻¹ region.

-

Causality: The ATR technique is a rapid and simple method for analyzing solid samples directly. The IR beam undergoes internal reflection within a crystal (e.g., diamond or ZnSe). An evanescent wave penetrates a short distance into the sample placed on the crystal, and absorption occurs where the sample's vibrational frequencies match the IR radiation, providing a spectrum with minimal sample preparation.[21]

Methodology:

-

Background Scan: With the ATR crystal clean, perform a background scan. This measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the crystal itself, which is then automatically subtracted from the sample spectrum.[22]

-

Sample Application: Place a small amount of the powdered this compound onto the crystal surface.

-

Pressure Application: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.[22]

-

Sample Scan: Acquire the sample spectrum. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement to prevent cross-contamination.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula.

-

Expected Result: In a typical electron ionization (EI) or electrospray ionization (ESI) mass spectrum, this compound would be expected to show a prominent molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to its molecular weight (124.14). High-resolution mass spectrometry (HRMS) can confirm the elemental formula by measuring the mass with very high precision.[23]

Causality: Electrospray ionization (ESI) is a "soft" ionization technique ideal for polar molecules. It transfers ions from solution into the gas phase with minimal fragmentation, making it excellent for determining the molecular weight of the intact molecule.[24]

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile/water with a trace of formic acid (to promote protonation for positive ion mode).

-

Infusion: The solution is infused at a constant, low flow rate (e.g., 5-10 µL/min) into the ESI source of the mass spectrometer.

-

Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (e.g., [M+H]⁺) are ejected into the gas phase.[24]

-

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their m/z ratio.

-

Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualization of Experimental Workflows

To clarify the logical flow of these essential characterization experiments, the following diagrams are provided.

Diagram 1: General Physicochemical Characterization Workflow

Caption: High-level workflow for the complete physicochemical characterization.

Diagram 2: Workflow for Equilibrium Solubility Determination

Caption: Step-by-step process for the shake-flask solubility method.

Diagram 3: Workflow for Potentiometric pKa Determination

Caption: Logical flow for determining pKa via potentiometric titration.

References

- 1. 70345-38-9 | this compound - Moldb [moldb.com]

- 2. calpaclab.com [calpaclab.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. westlab.com [westlab.com]

- 7. davjalandhar.com [davjalandhar.com]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. researchgate.net [researchgate.net]

- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 17. NMR Spectroscopy [www2.chemistry.msu.edu]

- 18. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 19. NMR Basics for the absolute novice [jeolusa.com]

- 20. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 21. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 22. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 23. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 24. opentrons.com [opentrons.com]

Tautomeric Landscapes of Substituted Pyrimidin-5-ols: A Technical Guide for Researchers and Drug Developers

Introduction: The Dynamic Nature of Pyrimidin-5-ols in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Among its derivatives, substituted pyrimidin-5-ols represent a class of compounds with significant potential, yet their chemical behavior is nuanced by the phenomenon of tautomerism. This dynamic equilibrium between two or more interconverting structural isomers can profoundly influence a molecule's physicochemical properties, including its solubility, lipophilicity, and, most critically, its biological activity.[2][3] Understanding and controlling the tautomeric preferences of substituted pyrimidin-5-ols is therefore a pivotal aspect of rational drug design and development.

This in-depth technical guide provides a comprehensive exploration of tautomerism in substituted pyrimidin-5-ols. We will delve into the fundamental principles governing their tautomeric equilibria, the experimental and computational methodologies for their characterization, and the critical implications for their application in pharmacology.

The Tautomeric Forms of Substituted Pyrimidin-5-ols: A Balancing Act

Substituted pyrimidin-5-ols can exist in several tautomeric forms, primarily through keto-enol and imine-enamine tautomerization. The principal equilibrium for a generic 2,4-disubstituted pyrimidin-5-ol is between the hydroxy (enol) form and its corresponding keto tautomers.

The position of this equilibrium is not static; it is a delicate balance influenced by a confluence of electronic and environmental factors.[4]

Key Tautomeric Equilibria in Pyrimidin-5-ols

The primary tautomeric interplay in pyrimidin-5-ols is the keto-enol equilibrium. The "enol" form is the 5-hydroxy tautomer, while the "keto" forms arise from the migration of the hydroxyl proton to a ring nitrogen, creating a carbonyl group.

Caption: Keto-enol tautomerism in a pyrimidin-5-ol scaffold.

Factors Influencing Tautomeric Equilibrium

The predominance of a particular tautomer is dictated by a combination of intrinsic molecular properties and the surrounding environment.

Substituent Effects: The Electronic Tug-of-War

The electronic nature of substituents on the pyrimidine ring plays a crucial role in determining tautomeric preference.

-

Electron-donating groups (EDGs) , such as amino and alkyl groups, tend to increase the electron density of the pyrimidine ring. This can stabilize the enol form by enhancing the aromaticity of the system.

-

Electron-withdrawing groups (EWGs) , such as nitro and cyano groups, decrease the electron density of the ring. This can favor the keto forms, as the carbonyl group can better accommodate the reduced electron density.[5]

The position of the substituent also has a significant impact. For instance, a substituent at the 2- or 4-position will have a more direct electronic influence on the ring nitrogens involved in tautomerization compared to a substituent at the 6-position.

Solvent Polarity: The Environmental Influence

The polarity of the solvent can significantly shift the tautomeric equilibrium.

-

Polar protic solvents , such as water and methanol, can form hydrogen bonds with both the keto and enol forms. However, they often preferentially stabilize the more polar keto tautomer, shifting the equilibrium in its favor.[6]

-

Nonpolar aprotic solvents , such as chloroform and dioxane, are less capable of hydrogen bonding and tend to favor the less polar enol form, which can be stabilized by intramolecular hydrogen bonding.[7]

pH: The Protonation State Matters

The pH of the medium can dramatically alter the tautomeric landscape by changing the protonation state of the pyrimidine ring.[8] At different pH values, the molecule can exist as neutral species, cations, or anions, each with its own set of tautomeric possibilities. Spectroscopic analysis across a range of pH values is essential to fully characterize the tautomeric behavior of ionizable pyrimidin-5-ols.

Experimental and Computational Characterization of Tautomers

A multi-faceted approach combining spectroscopic and computational techniques is necessary for the unambiguous characterization of tautomeric forms and the quantification of their equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure

NMR spectroscopy is a powerful tool for elucidating the structure of tautomers in solution.[9] Key NMR parameters provide distinct signatures for different tautomeric forms.

| NMR Parameter | Keto Tautomer Signature | Enol Tautomer Signature |

| ¹H NMR | Appearance of N-H protons, characteristic chemical shifts for protons adjacent to the carbonyl group. | Presence of an O-H proton, aromatic proton chemical shifts consistent with a fully aromatic ring. |

| ¹³C NMR | Presence of a carbonyl carbon signal (typically >160 ppm). | Absence of a carbonyl signal, chemical shifts of ring carbons indicative of an aromatic system. |

| ¹⁵N NMR | Chemical shifts characteristic of amide-like nitrogens. | Chemical shifts indicative of aromatic, pyridine-like nitrogens. |

Experimental Protocol: ¹H NMR for Tautomer Ratio Determination

-

Sample Preparation: Dissolve a precisely weighed amount of the substituted pyrimidin-5-ol in a deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃, D₂O) to a final concentration of 5-10 mg/mL.

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum at a controlled temperature (e.g., 298 K). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Analysis:

-

Identify distinct, well-resolved signals corresponding to each tautomer.

-

Integrate the signals for each tautomer.

-

Calculate the molar ratio of the tautomers from the integral values. The equilibrium constant (KT) can be determined as the ratio of the integrals of the products (e.g., keto form) to the reactants (e.g., enol form).

-

Caption: Workflow for NMR-based tautomer analysis.

UV-Vis Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy is a sensitive technique for studying tautomeric equilibria, as different tautomers often exhibit distinct absorption spectra due to differences in their electronic structures.[10] The keto and enol forms will have different chromophores, leading to different absorption maxima (λmax).

Experimental Protocol: UV-Vis Spectroscopy for Equilibrium Constant (KT) Determination

-

Sample Preparation: Prepare a stock solution of the pyrimidin-5-ol in the desired solvent. Create a series of dilutions to ensure the absorbance falls within the linear range of the spectrophotometer.

-

Data Acquisition: Record the UV-Vis absorption spectrum for each concentration.

-

Data Analysis:

-

Identify the λmax for each tautomer. If the individual tautomers cannot be isolated, computational methods can help predict their theoretical λmax.

-

By analyzing the absorbance at wavelengths where one tautomer absorbs significantly more than the other, and applying the Beer-Lambert law, the equilibrium constant can be determined.[8]

-

X-ray Crystallography: The Solid-State Snapshot

Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state. This technique can reveal precise bond lengths and angles, confirming the positions of protons and the nature of the bonding within the pyrimidine ring.

Computational Chemistry: In Silico Insights

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers in the gas phase and in solution (using continuum solvent models).[11] These calculations can provide insights into the geometric and electronic properties of each tautomer and help in the interpretation of experimental spectroscopic data.

Biological and Pharmacological Implications of Tautomerism in Pyrimidin-5-ols

The tautomeric state of a drug molecule is not merely a chemical curiosity; it has profound consequences for its pharmacological profile.

-

Receptor Binding: Different tautomers present distinct three-dimensional shapes and hydrogen bonding patterns. As such, only one tautomer may fit optimally into the binding site of a biological target, such as an enzyme or receptor.

-

Pharmacokinetics: Tautomerism can influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties. For example, a more lipophilic tautomer may exhibit better membrane permeability.[3]

-

Toxicity: In some cases, a minor tautomer may be responsible for off-target effects or toxicity.

The ability to predict and control the tautomeric equilibrium of pyrimidin-5-ol derivatives is therefore a powerful tool in the hands of medicinal chemists, enabling the design of more potent and selective therapeutic agents.

Conclusion: A Call for Tautomeric Awareness

The tautomerism of substituted pyrimidin-5-ols is a multifaceted phenomenon with significant implications for their chemical and biological properties. A thorough understanding of the factors that govern their tautomeric equilibria is essential for researchers and drug development professionals working with this important class of heterocyclic compounds. By employing a combination of advanced spectroscopic and computational techniques, it is possible to characterize and ultimately control the tautomeric landscape, paving the way for the development of novel and effective pyrimidine-based therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 3. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. squ.elsevierpure.com [squ.elsevierpure.com]

- 6. mdpi.com [mdpi.com]

- 7. Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. UV/vis spectrophotometric determination of slow equilibrated N(1)-H missing deprotonation constant of a pyrimidine and thiopyrimidine: The final situation of the four pKa values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ultraviolet-visible study of tautomeric behavior of some carbonyl and thiocarbonyl pyrimidine derivatives: experimental evidence of enolization and thioketonization [pubmed.ncbi.nlm.nih.gov]

- 11. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of 4,6-Dimethylpyrimidin-5-ol: A Heterocyclic Scaffold for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents and biologically active molecules. Among the vast array of pyrimidine derivatives, 4,6-Dimethylpyrimidin-5-ol stands out as a versatile and highly functionalized building block. Its unique electronic and steric properties, arising from the interplay of the electron-deficient pyrimidine ring, the electron-donating hydroxyl group, and the flanking methyl groups, make it an attractive starting point for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, chemical reactivity, and applications of this compound, with a particular focus on its emerging role in the development of targeted cancer therapies. Through detailed experimental protocols, mechanistic insights, and structure-activity relationship analyses, this document aims to equip researchers with the knowledge to effectively harness the potential of this valuable heterocyclic building block.

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

Heterocyclic compounds are the cornerstone of medicinal chemistry, with nitrogen-containing heterocycles being particularly prominent in the structures of a vast number of pharmaceuticals. The pyrimidine ring system, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is of paramount importance. It is a fundamental component of nucleic acids (cytosine, thymine, and uracil), vitamins (thiamine), and a wide range of synthetic drugs with diverse therapeutic applications, including anticancer, antiviral, and antimicrobial agents.[1]

The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability, as well as its pharmacodynamic profile. This compound, with its hydroxyl group at the 5-position and methyl groups at the 4- and 6-positions, presents a unique combination of reactive sites and steric features that can be exploited for the generation of diverse chemical libraries.

Synthesis and Characterization of this compound

The efficient and scalable synthesis of this compound is crucial for its widespread use as a building block. The most commonly employed synthetic route involves a multi-step process starting from readily available precursors.

Synthetic Protocol: A Step-by-Step Guide

A robust and well-documented synthesis of this compound proceeds via an oxazole intermediate from 3-chloro-2,4-pentadione and formamide.[2][3]

Experimental Protocol: Synthesis of this compound [2]

-

Step 1: Synthesis of the Oxazole Intermediate. To a solution of 3-chloro-2,4-pentadione (1.0 eq) in formic acid, add formamide (2.3 eq) and reflux the mixture for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Step 2: Cyclization to form this compound. After cooling the reaction mixture to room temperature, carefully add aqueous ammonium hydroxide dropwise until a basic pH is achieved. Reflux the resulting mixture for 5 hours.

-

Step 3: Isolation and Purification. Cool the reaction mixture to room temperature and concentrate it under reduced pressure. Add acetone to the residue to precipitate the product. The solid can be collected by filtration and further purified by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices:

-

Formic acid and formamide: This combination serves as the source of the nitrogen and carbon atoms required to form the pyrimidine ring. The initial reaction likely proceeds through the formation of an oxazole intermediate.

-

Ammonium hydroxide: The addition of a base is crucial for the subsequent cyclization and rearrangement of the oxazole intermediate to the desired pyrimidine core.

-

Acetone: The use of acetone for precipitation is an effective method for isolating the product from the reaction mixture.

Spectroscopic Characterization

While detailed spectroscopic data for this compound is not extensively published, its characterization would rely on standard analytical techniques. For comparison, the related compound 2-amino-4,6-dimethylpyrimidine has been thoroughly analyzed.[4]

Expected Spectroscopic Data:

-

¹H NMR: Signals corresponding to the two methyl groups, the pyrimidine ring proton, and the hydroxyl proton. The chemical shifts would be influenced by the electronic environment of the pyrimidine ring.

-

¹³C NMR: Resonances for the methyl carbons, the pyrimidine ring carbons (including those bearing the methyl and hydroxyl groups), and the carbon atom situated between the two nitrogen atoms.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to its molecular weight of 124.14 g/mol .[5] High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.[3]

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretching of the hydroxyl group, C-H stretching of the methyl and aromatic protons, and C=N and C=C stretching vibrations of the pyrimidine ring.

Chemical Reactivity and Tautomerism

The reactivity of this compound is dictated by the interplay of the electron-deficient pyrimidine ring and the nucleophilic hydroxyl group.

Key Reactions of the Pyrimidine Core and Hydroxyl Group

The hydroxyl group can readily undergo O-alkylation and O-acylation reactions, providing a convenient handle for introducing various side chains. The pyrimidine ring itself can be subject to electrophilic substitution, although the presence of the electron-donating hydroxyl and methyl groups can influence the regioselectivity of such reactions.

Protocol: Bromination of this compound [2]

A key transformation of this compound is its bromination to yield 2-bromo-4,6-dimethylpyrimidin-5-ol, a crucial intermediate for further functionalization.

-

Procedure: To a solution of this compound (1.0 eq) in tetrahydrofuran (THF), add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.7 eq). Stir the mixture at room temperature for 5 hours.

-

Work-up and Purification: Concentrate the reaction mixture and partition the residue between ethyl acetate and water. The organic layer is then dried and concentrated, and the crude product is purified by silica gel column chromatography.

Protocol: O-alkylation of 2-Bromo-4,6-dimethylpyrimidin-5-ol [3]

The hydroxyl group of the brominated derivative can be alkylated to introduce further diversity.

-

Procedure: To a solution of 2-bromo-4,6-dimethylpyrimidin-5-ol (1.25 eq) in dimethylformamide (DMF), add the desired alkylating agent (e.g., 3-(bromomethyl)-2,4-difluoro-1,5-dimethoxybenzene, 1.0 eq) and potassium carbonate (K₂CO₃) (5.0 eq).

-

Reaction Conditions: Stir the mixture at 80°C for 12 hours.

-

Isolation: After cooling, the reaction is quenched with ice water, and the resulting precipitate is collected by filtration.

Understanding Tautomerism in Hydroxypyrimidines

Hydroxypyrimidines can exist in tautomeric equilibrium with their corresponding oxo (or keto) forms. This phenomenon is critical as the different tautomers can exhibit distinct chemical reactivity and biological activity. For this compound, the keto-enol tautomerism is a key consideration. While specific studies on this compound are limited, research on related hydroxypyrimidines has shown that the position of the equilibrium is influenced by factors such as the solvent, pH, and the presence of other substituents on the ring.[6] The title compound is expected to exist predominantly as the OH tautomer, which can be stabilized by intramolecular hydrogen bonding.[2][7]

Application as a Building Block in Drug Discovery: The Case of FGFR4 Inhibitors

A significant application of this compound is in the synthesis of selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a promising target for the treatment of hepatocellular carcinoma (HCC).[2][3][8][9]

The Role of FGFR4 in Hepatocellular Carcinoma

The FGF19-FGFR4 signaling pathway is frequently dysregulated in HCC, leading to uncontrolled cell proliferation and tumor growth. Therefore, the development of selective FGFR4 inhibitors is a key therapeutic strategy.

Synthesis of FGFR4 Inhibitors from this compound

Derivatives of this compound have been instrumental in the design of potent and selective FGFR4 inhibitors.[2][3] The general synthetic strategy involves the initial bromination of the pyrimidine core, followed by O-alkylation and subsequent palladium-catalyzed amination to introduce various side chains that can interact with the active site of the FGFR4 kinase.

Below is a generalized workflow for the synthesis of these inhibitors.

Caption: Synthetic workflow for FGFR4 inhibitors.

Structure-Activity Relationship (SAR) Insights

Molecular docking studies and biological evaluation of synthesized compounds have provided valuable insights into the structure-activity relationships. For instance, the introduction of methyl groups on the pyrimidine ring can influence the binding affinity and selectivity for FGFR4 over other FGFR isoforms.[2][3] The combination of the dimethylpyrimidine core with specific substitutions on the appended aromatic rings has been shown to be crucial for achieving high potency and selectivity.[2]

Table 1: Biological Activity of this compound Derivatives as FGFR4 Inhibitors

| Compound | Modifications | FGFR4 IC₅₀ (µM) | Selectivity vs FGFR1-3 | Reference |

| Compound 6O | 2-amino, 5-O-linked difluorodimethoxybenzyl group | 4.5 | >8-fold vs BLU9931 | [2][3][9] |

| Compound 6A | 2-amino, 5-O-linked difluorodimethoxybenzyl group | 25.2 | Lower than 6O | [3] |

Data extracted from in vitro assays on Hep3B and Huh7 cell lines.[3]

The data suggests that subtle structural modifications can have a significant impact on the biological activity of the final compounds, highlighting the importance of the this compound scaffold in facilitating these explorations.

Future Perspectives and Conclusion

This compound has emerged as a valuable and versatile heterocyclic building block with significant potential in drug discovery. Its straightforward synthesis, well-defined reactivity, and demonstrated utility in the development of targeted therapies make it an attractive scaffold for further exploration.

Future research directions could include:

-

Exploration of other therapeutic targets: While its application in FGFR4 inhibition is well-established, the diverse functionalities of this compound could be leveraged for the synthesis of inhibitors for other kinases or enzymes.

-

Development of novel synthetic methodologies: The discovery of more efficient and sustainable synthetic routes to this building block and its derivatives would further enhance its accessibility and utility.

-

Applications in materials science: The unique electronic and structural features of pyrimidines suggest that derivatives of this compound could find applications in the development of novel organic materials with interesting optical or electronic properties.

References

- 1. 4,6-Dimethylpyrimidine | C6H8N2 | CID 15257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. connectsci.au [connectsci.au]

- 3. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. omicsonline.org [omicsonline.org]

- 5. 70345-38-9 | this compound - Moldb [moldb.com]

- 6. researchgate.net [researchgate.net]

- 7. connectsci.au [connectsci.au]

- 8. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Expanding Therapeutic Landscape of Pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals

Executive Summary

Pyrimidine, a fundamental heterocyclic scaffold, is a cornerstone of medicinal chemistry and drug discovery. As an essential component of nucleic acids (cytosine, thymine, and uracil), its derivatives are intrinsically recognized by biological systems, making them ideal candidates for therapeutic intervention.[1][2] This guide provides a comprehensive technical overview of the diverse therapeutic applications of pyrimidine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the practical methodologies required for their synthesis and preclinical evaluation. From foundational anticancer and antiviral agents to emerging applications in a host of human diseases, the pyrimidine core has proven to be a "privileged structure," offering unparalleled versatility.[3][4] This document is intended for researchers, scientists, and drug development professionals, providing field-proven insights and detailed protocols to support the discovery and development of next-generation pyrimidine-based therapeutics.

Introduction to the Pyrimidine Core

2.1 The Fundamental Chemistry of Pyrimidine

Pyrimidine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[5] This arrangement makes the pyrimidine ring electron-deficient, influencing its chemical reactivity and its ability to participate in various non-covalent interactions with biological targets. The nitrogen atoms act as hydrogen bond acceptors, a critical feature for molecular recognition at the active sites of enzymes and receptors. Furthermore, the pyrimidine scaffold is readily amenable to chemical modification at its 2, 4, 5, and 6 positions, allowing for the fine-tuning of its steric, electronic, and pharmacokinetic properties.[3]

2.2 Biosynthesis and Natural Occurrence

In biological systems, pyrimidine nucleotides are synthesized de novo from simpler precursor molecules. They are fundamental building blocks for DNA and RNA, and also play crucial roles in the biosynthesis of phospholipids, glycoproteins, and glycogen. The natural occurrence of the pyrimidine motif provides a key advantage in drug design; molecules built upon this scaffold often exhibit favorable interactions with enzymes and proteins that have evolved to recognize and process endogenous pyrimidine-containing structures.[1][2]

2.3 The Pyrimidine Scaffold as a "Privileged Structure" in Medicinal Chemistry

The term "privileged structure" refers to a molecular framework that is capable of binding to multiple, distinct biological targets. The pyrimidine scaffold is a quintessential example, forming the core of a vast number of FDA-approved drugs with diverse therapeutic actions.[3][4] Its ability to serve as a versatile template for library synthesis, combined with its favorable drug-like properties, has cemented its importance in modern drug discovery. Pyrimidine-based drugs are known to exhibit a wide range of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects.[1][2][6]

Major Therapeutic Applications & Mechanisms of Action

The versatility of the pyrimidine scaffold is best illustrated by its wide-ranging therapeutic applications.

Anticancer Agents

Pyrimidine derivatives represent one of the earliest and most successful classes of chemotherapeutic agents. Their mechanisms often exploit the dependency of rapidly proliferating cancer cells on nucleotide synthesis.

-

Mechanism: Antimetabolite Activity A primary anticancer strategy involves the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[7] By mimicking the natural substrate, pyrimidine analogs can block this pathway, leading to a "thymineless death" in cancer cells.[8]

-

Case Study: 5-Fluorouracil (5-FU) 5-FU is a cornerstone in the treatment of various solid tumors.[9][10] Inside the cell, 5-FU is converted into several active metabolites.[9][11] Its principal mechanism involves the conversion to fluorodeoxyuridine monophosphate (FdUMP), which forms a stable inhibitory complex with thymidylate synthase (TS), thereby blocking DNA synthesis.[8][9][11] Additionally, its metabolites can be incorporated into both DNA and RNA, leading to nucleic acid damage and inhibition of protein synthesis.[8][9][11]

Caption: Mechanism of action of 5-Fluorouracil (5-FU).

-

Emerging Targets: Kinase Inhibitors More recently, pyrimidine derivatives have been developed as potent inhibitors of protein kinases, enzymes that are often dysregulated in cancer. The fused pyrido[2,3-d]pyrimidine scaffold, for example, is the core of Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of breast cancer.[12]

Antiviral Therapeutics